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2-(1,4-Benzodioxan-2-yl)ethanol

Catalog No.
S1928556
CAS No.
62590-71-0
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,4-Benzodioxan-2-yl)ethanol

CAS Number

62590-71-0

Product Name

2-(1,4-Benzodioxan-2-yl)ethanol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2

InChI Key

VRCHCDXHBXLNKZ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CCO

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCO
  • Crystal-to-Crystal Transformations in Metal-Organic Frameworks (MOFs): A study by Zeng, Feng, and Chen (2004) investigated the behavior of a microporous, layered metal-organic framework (MOF) upon exposure to various guest molecules. The MOF remained stable at high temperatures and resisted dissolving in common organic solvents. Interestingly, soaking the framework in methanol and ethanol solutions triggered structural transformations. This highlights the reactivity of 2-(1,4-Benzodioxan-2-yl)ethanol and its potential for studying guest-host interactions in MOFs [].

2-(1,4-Benzodioxan-2-yl)ethanol is a chemical compound characterized by the presence of a benzodioxane moiety attached to an ethanol group. Its molecular formula is C10H12O3C_{10}H_{12}O_3, and it features a unique structure that includes a dioxane ring, which contributes to its chemical properties and potential biological activities. The compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural versatility.

Typical of alcohols and aromatic compounds:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
  • Grignard Reactions: It can be synthesized via Grignard reactions, where a Grignard reagent reacts with carbonyl compounds derived from the benzodioxane structure .

Research indicates that 1,4-benzodioxane derivatives, including 2-(1,4-Benzodioxan-2-yl)ethanol, exhibit various biological activities. These compounds have been explored for their potential as:

  • Antihypertensive agents: They may help in managing blood pressure through vasodilatory effects.
  • Antioxidants: Their structure allows them to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial agents: Some derivatives have shown activity against bacteria and fungi .

The synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol can be accomplished through various methods:

  • Grignard Reaction:
    • A common method involves the reaction of a Grignard reagent with a suitable carbonyl compound derived from benzodioxane.
  • Reduction Reactions:
    • Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can yield the desired alcohol.
  • Direct Alkylation:
    • Alkylation of 1,4-benzodioxane derivatives can also lead to the formation of 2-(1,4-Benzodioxan-2-yl)ethanol .

The applications of 2-(1,4-Benzodioxan-2-yl)ethanol are diverse and include:

  • Pharmaceuticals: Its derivatives are investigated for their therapeutic potential in treating hypertension and other cardiovascular diseases.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules used in drug development.
  • Research Tools: Used in studies exploring the biological mechanisms of benzodioxane-based compounds .

Studies on 2-(1,4-Benzodioxan-2-yl)ethanol have focused on its interactions with various biological targets. For instance:

  • Enzyme Inhibition: Research has shown that some benzodioxane derivatives can inhibit specific enzymes, suggesting potential roles in drug design for conditions like diabetes and hypertension .
  • Binding Affinity Studies: Investigations into how these compounds bind to receptors have provided insights into their pharmacological profiles .

Several compounds share structural similarities with 2-(1,4-Benzodioxan-2-yl)ethanol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-(2-Hydroxyethyl)-1,4-benzodioxaneHydroxyethyl group on benzodioxaneAntioxidant propertiesMore hydrophilic due to additional hydroxyl
6-Acetyl-1,4-benzodioxaneAcetyl group at position 6Antimicrobial activityAcetyl group enhances lipophilicity
2-(2-Hydroxyethyl)-1,4-benzodioxaneTwo hydroxyethyl groupsPotential anti-inflammatory effectsIncreased solubility and reactivity
1-(3-Methylphenyl)-1,4-benzodioxaneMethylphenyl substituentAntihypertensive effectsAromatic substitution alters activity

The uniqueness of 2-(1,4-Benzodioxan-2-yl)ethanol lies in its specific hydroxyl positioning and the balance between hydrophilicity and lipophilicity, making it particularly suitable for therapeutic applications compared to its analogs.

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-(1,4-Benzodioxan-2-yl)ethanol are fundamentally governed by its structural features, which include a benzodioxane heterocyclic ring system and a terminal hydroxyl group. The compound exhibits moderate water solubility due to the hydrogen bonding capability of the primary alcohol functional group [1] [2]. The calculated logarithmic partition coefficient (LogP) value of 2.00 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic properties that enable distribution across both aqueous and organic phases [1].

In polar protic solvents such as ethanol and methanol, the compound demonstrates high solubility owing to favorable hydrogen bonding interactions between the hydroxyl group and solvent molecules [2] [3]. The benzodioxane ring system, with its aromatic character and ether linkages, provides moderate compatibility with polar aprotic solvents including acetone and dimethyl sulfoxide [3]. Conversely, solubility in nonpolar solvents such as cyclohexane remains limited due to the polar nature of the hydroxyl substituent.

The partition coefficient data suggests that 2-(1,4-Benzodioxan-2-yl)ethanol possesses optimal membrane permeability characteristics for potential biological applications, with the LogP value of 2.00 falling within the desirable range for drug-like molecules [1]. This balanced lipophilicity enables the compound to traverse both hydrophilic and lipophilic environments effectively.

Thermal Stability and Degradation Kinetics

Thermal stability analysis of 2-(1,4-Benzodioxan-2-yl)ethanol can be inferred from studies of structurally related benzodioxane derivatives and ethanol-containing compounds. Benzodioxane ring systems generally exhibit thermal stability up to temperatures of 200-400°C, with degradation mechanisms involving ring opening and prevention of phenol release due to the protective effect of the dioxane functionality [4] [5].

The presence of the ethanol side chain introduces additional thermal considerations. Primary alcohols typically undergo dehydration reactions at elevated temperatures, with the hydroxyl group serving as a potential site for thermal degradation [6]. Comparative analysis with related benzodioxin compounds suggests that 2-(1,4-Benzodioxan-2-yl)ethanol may exhibit thermal decomposition in the range of 155-160°C under reduced pressure conditions [7].

Degradation kinetics studies of structurally similar compounds indicate that thermal decomposition likely follows first-order kinetics, with the activation energy dependent on the specific molecular environment and the presence of substituents that can stabilize or destabilize the transition state [5]. The benzodioxane moiety may confer enhanced thermal stability compared to simple alcohol compounds due to the electron-withdrawing effect of the aromatic ring system and the conformational constraints imposed by the heterocyclic structure.

Acid-Base Behavior and Tautomeric Equilibria

The acid-base properties of 2-(1,4-Benzodioxan-2-yl)ethanol are primarily determined by the primary alcohol functional group, which exhibits weak acidic character. The expected pKa value for the hydroxyl group falls within the range of 15-16, consistent with typical primary alcohols [8] [9] [10]. Under normal physiological conditions, the compound exists predominantly in its neutral, protonated form, with minimal dissociation of the hydroxyl proton.

The benzodioxane ring system contributes additional acid-base behavior through the oxygen atoms, which can function as weak Lewis bases capable of accepting protons or coordinating with metal centers. However, these interactions are significantly weaker than the alcohol functionality and do not result in measurable ionization under typical analytical conditions.

Tautomeric equilibria analysis reveals that 2-(1,4-Benzodioxan-2-yl)ethanol does not exhibit significant tautomeric behavior under standard conditions. The structural framework lacks the necessary functional group arrangements that would facilitate proton migration and tautomer formation. The aromatic ring system remains stable without keto-enol type equilibria, and the saturated ethanol chain does not provide alternative tautomeric pathways.

Spectroscopic Signature Databases for Compound Identification

Comprehensive spectroscopic characterization of 2-(1,4-Benzodioxan-2-yl)ethanol requires multiple analytical techniques for definitive structural identification. Nuclear magnetic resonance spectroscopy provides distinctive signatures, with proton nuclear magnetic resonance spectra showing characteristic signals for aromatic protons at δ 6.7-7.1 parts per million, dioxane ring protons at δ 4.3-4.4 parts per million, and ethanol chain protons in the δ 1.9-2.2 parts per million region [11] [12] [13] [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the 110-150 parts per million range, with aliphatic carbons appearing at 60-70 parts per million [11] [12] [13] [14]. These spectroscopic signatures provide unambiguous identification when compared to reference databases of related benzodioxane derivatives.

Infrared spectroscopy offers complementary structural information, with characteristic absorption bands including hydroxyl group stretching vibrations at 3200-3600 wavenumbers, carbon-oxygen stretching at 1000-1300 wavenumbers, and aromatic carbon-carbon stretching at 1450-1600 wavenumbers [15] [16] [17]. The National Institute of Standards and Technology infrared database contains related benzodioxane compounds that serve as reference standards for comparative analysis.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the benzodioxane structure. Electron ionization mass spectrometry yields a molecular ion peak at mass-to-charge ratio 180, with base peaks likely corresponding to benzodioxane ring fragments [18] [19]. Electrospray ionization techniques generate protonated molecular ions at mass-to-charge ratio 181 and sodium adducts at mass-to-charge ratio 203 [20] [21] [22].

XLogP3

1.4

Other CAS

62590-71-0

Dates

Last modified: 08-16-2023

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